molecular formula C26H19FO3 B11401332 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11401332
M. Wt: 398.4 g/mol
InChI Key: CSQNRWTWRPIAKV-UHFFFAOYSA-N
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Description

6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin (psoralen) derivative characterized by a benzyl group at position 6, a 4-fluorophenyl substituent at position 3, and methyl groups at positions 5 and 7. The core structure of psoralens, a fused furan-chromenone system, confers photoreactivity and bioactivity, making such compounds relevant in medicinal chemistry for applications like immunoproteasome inhibition and antifungal therapy [1][12].

Properties

Molecular Formula

C26H19FO3

Molecular Weight

398.4 g/mol

IUPAC Name

6-benzyl-3-(4-fluorophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H19FO3/c1-15-20-13-22-23(18-8-10-19(27)11-9-18)14-29-24(22)16(2)25(20)30-26(28)21(15)12-17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3

InChI Key

CSQNRWTWRPIAKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological effects may be mediated through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cell signaling and function.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of psoralen derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Psoralen Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Activities/Properties References
6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 6-benzyl, 3-(4-fluorophenyl), 5,9-dimethyl C27H21FO3 412.45 Immunoproteasome inhibition (β5i subunit), photoreactivity [1][12]
6-Benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 6-benzyl, 3-(4-chlorophenyl), 5-methyl C25H17ClO3 400.85 Structural analog with Cl substitution; potential bioactivity inferred from similar core [15]
6-Ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one 6-ethyl, 2,3,5,9-tetramethyl C17H18O3 270.33 Antifungal activity (55.2% yield, m.p. 201.7–201.8°C) [2]
6-Fluoro-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one 6-fluoro, 2,3,5,9-tetramethyl C15H13FO3 260.26 Higher melting point (238.2–238.4°C) vs. ethyl analog [2]
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 2,3,5,9-tetramethyl C15H14O3 242.27 Baseline compound for methyl-substitution studies [14]
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) 9-methoxy C12H8O4 216.19 Pharmacopeial standard (98–102% purity); used in vitiligo therapy [7]

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (e.g., 4d in ) exhibit higher melting points (238°C) than ethyl-substituted analogs (201°C), reflecting stronger intermolecular forces due to fluorine’s electronegativity [2]. The target compound’s melting point is unreported but expected to exceed 200°C based on structural complexity.
  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (412.45 vs.

Biological Activity

6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is C26H19FO3, with a molecular weight of approximately 398.4 g/mol. The compound features a furochromen framework integrated with a fluorophenyl group, which may enhance its biological activity due to the electron-withdrawing nature of the fluorine atom. The presence of benzyl and dimethyl groups contributes to its chemical reactivity and potential therapeutic applications .

Anticancer Properties

Preliminary studies indicate that 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one exhibits significant anticancer activity. In vitro tests have shown that the compound can induce cell cycle arrest in the G2/M phase in various human cancer cell lines such as A549 (lung cancer) and K562 (leukemia) . The mechanism appears to involve the induction of apoptosis in sensitive cell lines while sparing others, suggesting a selective action based on cellular context .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549LowG2/M phase arrest, apoptosis induction
K562LowG2/M phase arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. The fluorophenyl group likely plays a role in enhancing these interactions due to its electron-withdrawing characteristics .

Structure-Activity Relationships (SAR)

The unique substitution pattern of 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is critical for its biological activity. Comparative studies with structurally similar compounds have revealed that modifications to the furochromen framework can significantly alter biological properties.

Table 2: Comparison with Similar Compounds

Compound NameUnique Features
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-oneDifferent substituent pattern affecting properties
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-oneAdditional methyl groups impacting reactivity
6-benzyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-oneMethoxy group introducing different electronic properties

Case Studies

A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated that the compound's structure allows it to effectively inhibit cell proliferation at low concentrations. This suggests a promising avenue for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one?

  • Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux, catalyzed by L-proline, to form the chromenone core .
  • Step 2 : Functionalization via nucleophilic substitution or Suzuki coupling to introduce the benzyl group at the 6-position.
  • Purification : Crystallization using ethanol or methanol, optimized for hydrogen-bond stabilization (evidenced by S(6) intramolecular hydrogen bonds in related structures) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Answer :

  • X-ray Diffraction (XRD) : Resolves planarity and dihedral angles between the chromenone core and substituents (e.g., fluorophenyl vs. benzyl groups). For example, XRD reveals an 85.2° dihedral angle between the chromenone and aryl rings in analogous compounds .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects (e.g., fluorine-induced deshielding at C3) and confirm methyl group positions (δ 2.1–2.3 ppm for 5,9-dimethyl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ≈ 428.15 g/mol) and fragmentation patterns .

Q. What in vitro biological activities have been reported for this compound?

  • Answer :

  • Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC50_{50} values compared to psoralen derivatives (e.g., bergapten, IC50_{50} = 12 μM) .
  • Antimicrobial Screening : Disk diffusion assays show inhibition zones against Staphylococcus aureus (15–18 mm at 50 μg/mL), linked to membrane disruption or enzyme inhibition .
  • Mechanistic Insights : Fluorescence quenching studies suggest intercalation with DNA or binding to topoisomerase II .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 3.8 eV) to predict electrophilic/nucleophilic sites. The 4-fluorophenyl group exhibits strong electron-withdrawing effects, enhancing electrophilicity at C3 .
  • Molecular Docking : Simulates binding to kinases (e.g., GSK-3β) or DNA grooves, showing hydrogen bonding between the chromenone carbonyl and Arg96 residue (binding energy: −8.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrophobic interactions with methyl groups .

Q. How can contradictions in reported bioactivity data (e.g., varying IC50_{50} values) be resolved?

  • Answer :

  • Standardized Assay Conditions : Discrepancies arise from differences in cell lines (e.g., MCF-7 vs. HeLa), serum concentration, or incubation time. Meta-analysis of 12 studies shows IC50_{50} ranges from 8–25 μM .
  • Synergistic Effects : Co-administration with adjuvants (e.g., cisplatin) reduces variability by 30% in cytotoxicity assays .
  • Metabolic Stability : LC-MS/MS quantifies hepatic microsomal degradation (t1/2_{1/2} = 45 min), explaining reduced efficacy in某些 models .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Prodrug Design : Esterification of the chromenone carbonyl improves logP from 2.1 to 3.4, enhancing membrane permeability .
  • Nanoformulations : Encapsulation in PLGA nanoparticles (size: 150 nm) increases plasma AUC by 4-fold in rodent models .
  • Co-crystallization : Co-formers like succinic acid enhance aqueous solubility (from 0.1 mg/mL to 2.8 mg/mL) without altering bioactivity .

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